molecular formula C20H23N5O4 B12781497 (E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine CAS No. 147700-41-2

(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine

Cat. No.: B12781497
CAS No.: 147700-41-2
M. Wt: 397.4 g/mol
InChI Key: FSQZXSLHVPLXTR-MDZDMXLPSA-N
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Description

(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrostyryl group attached to a xanthine core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine typically involves a multi-step process. One common method includes the reaction of 7-methylxanthine with 3-nitrostyrene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like 18-crown-6 . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:

    Oxidation: The nitrostyryl group can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the xanthine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted xanthine derivatives.

Scientific Research Applications

(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets. The nitrostyryl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. The xanthine core can interact with adenosine receptors, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dipropylxanthine: Lacks the nitrostyryl group, resulting in different chemical and biological properties.

    7-Methylxanthine: Similar core structure but without the nitrostyryl group.

    3-Nitrostyrene: Contains the nitrostyryl group but lacks the xanthine core.

Uniqueness

(E)-7-Methyl-8-(3-nitrostyryl)-1,3-dipropylxanthine is unique due to the combination of the xanthine core and the nitrostyryl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

CAS No.

147700-41-2

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

7-methyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C20H23N5O4/c1-4-11-23-18-17(19(26)24(12-5-2)20(23)27)22(3)16(21-18)10-9-14-7-6-8-15(13-14)25(28)29/h6-10,13H,4-5,11-12H2,1-3H3/b10-9+

InChI Key

FSQZXSLHVPLXTR-MDZDMXLPSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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